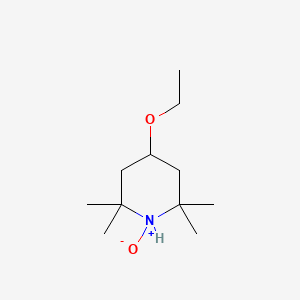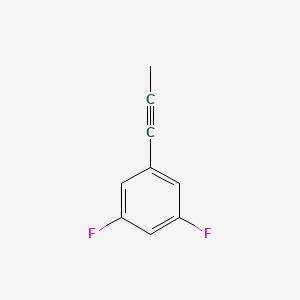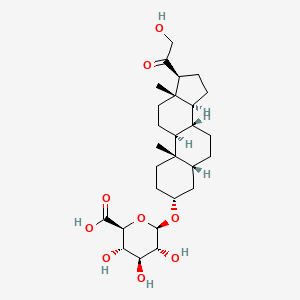
Erythrinin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythrinin G is an isoflavonoid compound isolated from the ethanol extract of the twigs of Erythrina arborescens . The genus Erythrina, belonging to the Fabaceae family, comprises about 130 species distributed in tropical and subtropical regions worldwide . This compound, along with other erythrinins, has been studied for its potential bioactive properties, including antioxidant and anti-inflammatory activities .
作用机制
Erythrina alkaloids have been found to exhibit a variety of biological activities. For instance, they have been reported to have curare-like neuromuscular blocking activities Curare is a drug that blocks the transmission of nerve impulses to the muscles, causing paralysis
One study on erythraline, another erythrina alkaloid, found that after an intravenous dose of 1mg/kg in rats, the elimination half-life was 442 minutes, the total clearance was 421 ml/min/kg, and the volume of distribution was 2085 ml/kg .
生化分析
Cellular Effects
Other compounds from the Erythrina genus have shown inhibitory effects on cells, causing DNA damage, apoptosis through mitochondrial dysfunction, and cell-cycle arrest at the S phase in a dose-dependent manner .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erythrinins, including Erythrinin G, typically involves the extraction of the compound from plant sources such as Erythrina arborescens . The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve optimizing the extraction conditions, such as solvent concentration, temperature, and extraction time, to maximize yield. Advanced purification methods, such as high-performance liquid chromatography (HPLC), would be employed to ensure the purity of the compound .
化学反应分析
Types of Reactions: Erythrinin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or other reduced forms of this compound .
科学研究应用
相似化合物的比较
- Erythrinin D
- Erythrinin E
- Erythrinin F
- Erythrinin H
属性
IUPAC Name |
3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFEMFAVPWVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- (9CI)](/img/new.no-structure.jpg)
![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)







